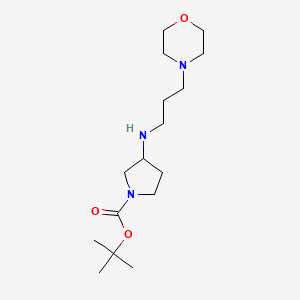
1-Boc-3-(3-morpholin-4-YL-propylamino)-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(3-morpholin-4-YL-propylamino)-pyrrolidine is a complex organic compound that belongs to the class of pyrrolidines The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a morpholine ring, and a propylamino side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(3-morpholin-4-YL-propylamino)-pyrrolidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino acid derivative.
Introduction of the Propylamino Side Chain: The propylamino side chain can be introduced through a nucleophilic substitution reaction using a suitable alkyl halide.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving a suitable morpholine derivative.
Protection with Boc Group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-3-(3-morpholin-4-YL-propylamino)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Boc-3-(3-morpholin-4-YL-propylamino)-pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) agents.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is employed in the design of chemical probes for studying biological pathways.
Industrial Applications: It is used in the synthesis of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(3-morpholin-4-YL-propylamino)-pyrrolidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the Boc group provides stability and protection during chemical reactions, while the morpholine ring and propylamino side chain contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Boc-3-(3-piperidin-4-YL-propylamino)-pyrrolidine
- 1-Boc-3-(3-pyrrolidin-4-YL-propylamino)-pyrrolidine
- 1-Boc-3-(3-piperazin-4-YL-propylamino)-pyrrolidine
Uniqueness
1-Boc-3-(3-morpholin-4-YL-propylamino)-pyrrolidine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it a valuable intermediate in drug synthesis. Additionally, the combination of the Boc group and the propylamino side chain provides versatility in chemical modifications and functionalization.
Propiedades
Número CAS |
887579-34-2 |
|---|---|
Fórmula molecular |
C16H31N3O3 |
Peso molecular |
313.44 g/mol |
Nombre IUPAC |
tert-butyl 3-(3-morpholin-4-ylpropylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O3/c1-16(2,3)22-15(20)19-8-5-14(13-19)17-6-4-7-18-9-11-21-12-10-18/h14,17H,4-13H2,1-3H3 |
Clave InChI |
PUEYXQZXJSKCCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)NCCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12448852.png)
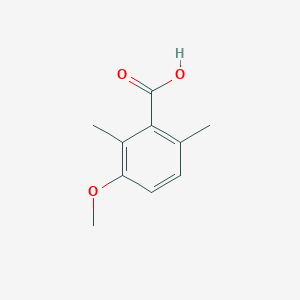
![2-methoxy-3-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12448864.png)
![N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12448865.png)
![2,3-Dimethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12448867.png)
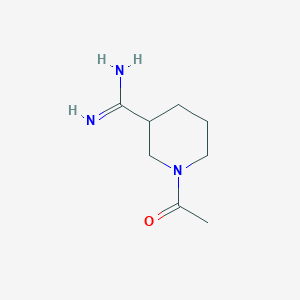
![3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12448875.png)
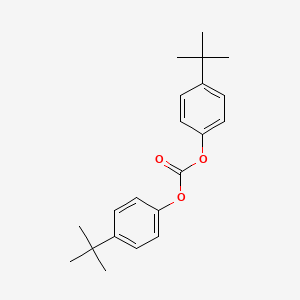
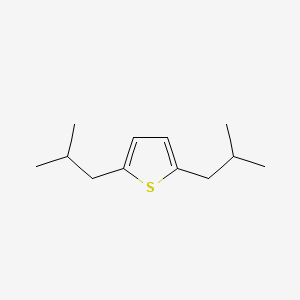
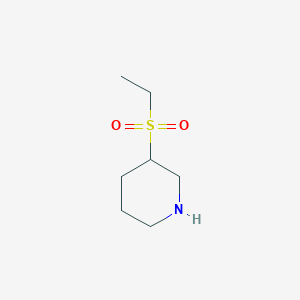
![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B12448904.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B12448909.png)
![N'~1~,N'~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide](/img/structure/B12448916.png)
![7,7-Dimethyl-5-oxo-2-[(3-oxo-3-phenylpropyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12448921.png)
